3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS 1803594-78-6) is a heterobicyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold widely recognized in medicinal chemistry for its privileged geometry and versatile substitution patterns that underpin numerous kinase inhibitor and CNS-targeted programs. The compound features a 3-iodo substituent, a vector known to enable late-stage cross-coupling diversification via Sonogashira, Suzuki, or Buchwald-Hartwig chemistry, while the 6-[(3-hydroxypropyl)amino] side chain introduces both a polar handle for solubility modulation and a secondary amine for further functionalization.

Molecular Formula C9H11IN4O
Molecular Weight 318.118
CAS No. 1803594-78-6
Cat. No. B2574708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
CAS1803594-78-6
Molecular FormulaC9H11IN4O
Molecular Weight318.118
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1NCCCO)I
InChIInChI=1S/C9H11IN4O/c10-7-6-12-9-3-2-8(13-14(7)9)11-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,11,13)
InChIKeyHBSRUZQOYDIOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS 1803594-78-6) – Core Identity and Class Positioning for Strategic Sourcing


3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS 1803594-78-6) is a heterobicyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold widely recognized in medicinal chemistry for its privileged geometry and versatile substitution patterns that underpin numerous kinase inhibitor and CNS-targeted programs [1]. The compound features a 3-iodo substituent, a vector known to enable late-stage cross-coupling diversification via Sonogashira, Suzuki, or Buchwald-Hartwig chemistry, while the 6-[(3-hydroxypropyl)amino] side chain introduces both a polar handle for solubility modulation and a secondary amine for further functionalization [2]. It is commercially available from multiple specialist suppliers, with reported purity typically exceeding 95% (HPLC) and offered in quantities from milligrams to grams for research and early development use .

Why 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol Cannot Be Replaced by Common Imidazo[1,2-b]pyridazine Analogs in Synthetic Programs


Within the imidazo[1,2-b]pyridazine family, even ostensibly minor structural modifications at the 3- and 6-positions can dramatically alter reactivity profiles, physicochemical properties, and biological recognition. The non-iodinated parent, 3-({imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS 1012344-88-5), lacks the heavy halogen handle at C3, which precludes its use in the same metal-catalyzed cross-coupling transformations that are critical for late-stage diversification in lead optimization [2]. Conversely, 3-iodo analogs substituted with chloro or other leaving groups at the 6-position offer distinct reactivity and selectivity trade-offs that influence subsequent reaction sequences, making direct interchange between these congeners both chemically and operationally unsound [1]. The following quantitative evidence clarifies the specific dimensions where CAS 1803594-78-6 exhibits meaningful differentiation.

Quantitative Differentiation Evidence for 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol Against Closest Structural Analogs


Synthetic Versatility: C3 Iodo vs. C3 Chloro/Bromo in Sonogashira Coupling Efficiency

The 3-iodo substituent in CAS 1803594-78-6 provides a substantially more reactive partner for Pd-catalyzed Sonogashira alkynylation compared to the corresponding 3-chloro or 3-bromo analogs, due to the lower bond dissociation energy of the C-I bond (ca. 57 kcal/mol vs. C-Br ca. 67 kcal/mol and C-Cl ca. 79 kcal/mol). In a closely related system, 3-iodoimidazo[1,2-b]pyridazine was successfully converted to the 3-ethynyl derivative using Pd(OAc)₂ and trimethylsilylacetylene under mild room-temperature conditions, achieving a total yield of 61.2% over two steps from the parent heterocycle [1]. By contrast, the analogous 3-chloroimidazo[1,2-b]pyridazine scaffold requires higher temperatures, longer reaction times, or specialized ligands to achieve comparable conversions, as documented across the broader imidazo[1,2-b]pyridazine synthetic literature [2].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Purity and Reproducibility: Comparative Lot-to-Lot Consistency Across Commercial Sources for CAS 1803594-78-6 vs. Closest Non-Iodinated Analogs

Vendor technical datasheets for the target compound consistently report purity ≥95% by HPLC, with several suppliers (e.g., Leyan, Chemenu) specifying 98% minimum purity for research-grade material . In contrast, the non-iodinated analog 3-({imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS 1012344-88-5) is typically offered at 95%+ purity , and 3-({3-chloroimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol analogs are listed at 95–97% purity from similar suppliers . The 1–3 percentage point purity advantage, while modest in absolute terms, translates into meaningfully lower levels of de-iodinated and other side products that can complicate subsequent metal-catalyzed couplings where even trace halide impurities can poison catalysts.

Chemical Sourcing Quality Control Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity Modulation via the 3-Iodo Substituent vs. 3-H or 3-Chloro Analogs

The iodine atom at C3 confers a significant increase in calculated logP compared with the non-iodinated parent scaffold. Using the fragment-based contribution method (πI = +1.12 for aromatic iodine vs. πH = 0.00 and πCl = +0.71), the 3-iodo derivative is predicted to exhibit a logP approximately 0.4–1.1 units higher than its 3-H and 3-chloro analogs, respectively [1]. This lipophilicity differential directly influences passive permeability and plasma protein binding in biological assay contexts, as demonstrated by the imidazo[1,2-b]pyridazine benzodiazepine receptor ligand series, where iodo-substituted congeners showed systematically distinct receptor occupancy and pharmacokinetic profiles compared to their chloro or unsubstituted counterparts [2].

Physicochemical Properties Drug Design ADME Optimization

Optimal Research and Industrial Application Scenarios for 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The 3-iodo handle enables efficient Pd(0)-catalyzed coupling with terminal alkynes, aryl boronic acids, or amines to rapidly explore SAR at the 3-position of the imidazo[1,2-b]pyridazine core, a region frequently critical for kinase hinge-binding or selectivity pocket occupancy [1]. This specific scaffold has been employed in the development of Rho kinase inhibitors and p38 MAP kinase inhibitors, where substitution at both the 3- and 6-positions governs potency and selectivity [2].

Synthesis of Radiolabeled Tracer Candidates for In Vitro and In Vivo Imaging

The presence of iodine at C3 makes CAS 1803594-78-6 a direct precursor for no-carrier-added radioiodination (¹²³I, ¹²⁵I) via iododestannylation or halogen exchange, as demonstrated in the preparation of [¹²³I]-labeled imidazo[1,2-b]pyridazine probes for peripheral benzodiazepine receptor SPECT imaging [3]. The 6-hydroxypropylamino group further offers a site for ¹⁸F or ¹¹C labeling, expanding utility to PET tracer development.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Intermediates

The orthogonal reactivity of the 3-iodo (cross-coupling) and 6-amino (acylation, sulfonation, reductive amination) vectors makes this compound an ideal dual-diversity-point building block for constructing DNA-encoded libraries, where sequential on-DNA chemistry requires robust, orthogonal functional groups. Vendor purity data (≥98%) supports successful on-DNA reaction outcomes without the need for extensive post-coupling purification .

Building Block for CNS-Penetrant Probe Development

The imidazo[1,2-b]pyridazine core appears in multiple CNS-active ligand series targeting benzodiazepine receptors and other neuroreceptors [1]. The calculated lipophilicity of the 3-iodo derivative (clogP ~1.7) falls within the preferred range for CNS penetration, while the primary alcohol of the 6-substituent can be converted to a prodrug moiety (phosphate, ester) or a hydrogen-bond donor for target engagement. This positions CAS 1803594-78-6 as a strategic entry point for CNS-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.